molecular formula C15H13Br B12572527 1-Bromo-4-(1-phenylprop-1-en-2-yl)benzene CAS No. 580002-13-7

1-Bromo-4-(1-phenylprop-1-en-2-yl)benzene

Cat. No.: B12572527
CAS No.: 580002-13-7
M. Wt: 273.17 g/mol
InChI Key: KJEXYNKBSMPCBH-UHFFFAOYSA-N
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Description

1-Bromo-4-(1-phenylprop-1-en-2-yl)benzene is an organic compound with the molecular formula C15H13Br It is a derivative of benzene, where a bromine atom is substituted at the para position and a phenylprop-1-en-2-yl group is attached

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-4-(1-phenylprop-1-en-2-yl)benzene can be synthesized through several methods. One common approach involves the bromination of 4-(1-phenylprop-1-en-2-yl)benzene using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction typically occurs in an inert solvent like carbon tetrachloride or chloroform under reflux conditions .

Industrial Production Methods: Industrial production of this compound may involve similar bromination reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as using safer solvents and minimizing waste, is becoming increasingly important in industrial settings .

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-4-(1-phenylprop-1-en-2-yl)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-Bromo-4-(1-phenylprop-1-en-2-yl)benzene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and in the study of reaction mechanisms.

    Biology: It serves as a precursor for the synthesis of biologically active compounds, including potential pharmaceuticals.

    Medicine: Research into its derivatives may lead to the development of new drugs with therapeutic properties.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1-Bromo-4-(1-phenylprop-1-en-2-yl)benzene exerts its effects depends on the specific reaction or application. In substitution reactions, the bromine atom acts as a leaving group, allowing nucleophiles to attack the aromatic ring. In oxidation and reduction reactions, the phenylprop-1-en-2-yl group undergoes transformations that alter the compound’s chemical properties .

Comparison with Similar Compounds

Uniqueness: Its structure allows for diverse chemical transformations and the synthesis of a wide range of derivatives .

Properties

CAS No.

580002-13-7

Molecular Formula

C15H13Br

Molecular Weight

273.17 g/mol

IUPAC Name

1-bromo-4-(1-phenylprop-1-en-2-yl)benzene

InChI

InChI=1S/C15H13Br/c1-12(11-13-5-3-2-4-6-13)14-7-9-15(16)10-8-14/h2-11H,1H3

InChI Key

KJEXYNKBSMPCBH-UHFFFAOYSA-N

Canonical SMILES

CC(=CC1=CC=CC=C1)C2=CC=C(C=C2)Br

Origin of Product

United States

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